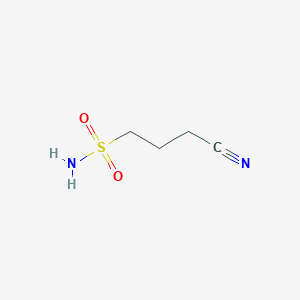
3-Cyanopropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanopropane-1-sulfonamide is a useful research chemical . It is a molecule that contains a sulfonamide functional group .
Molecular Structure Analysis
The molecular formula of this compound is C4H8N2O2S . The canonical SMILES representation is C(CC#N)CS(=O)(=O)N .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, sulfonamides in general are known to participate in various reactions. For instance, they can be synthesized through the oxidative coupling of thiols and amines .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 148.18 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Functionalization and Hydrophilicity Improvement
3-Cyanopropane-1-sulfonamide can be used as a functionalization agent in various applications. It improves the hydrophilicity of dyes, polymers, nucleosides, and proteins. This functionalization is crucial for developing materials with enhanced water solubility and interaction, which is beneficial in a wide range of scientific and industrial applications (Sikervar, 2014).
Antimicrobial Agents Synthesis
Sulfonamide, a class to which this compound belongs, is used in synthesizing antimicrobial agents. These agents have shown efficacy in treating bacterial infections and diseases caused by other microorganisms, highlighting the compound's importance in developing new therapeutic agents (Gulcin & Taslimi, 2018).
Carbonic Anhydrase Inhibition
Sulfonamides, including derivatives like this compound, are potent inhibitors of carbonic anhydrase. They play a significant role in developing drugs for conditions like glaucoma, edema, and certain neurological disorders. Their ability to inhibit different carbonic anhydrase isoforms makes them valuable in medicinal chemistry (Supuran, Scozzafava, & Casini, 2001).
Synthesis of Novel Sulfonamides for Various Applications
This compound derivatives are synthesized for various applications, including as GABAB receptor antagonists. These compounds demonstrate specific bioactivities, making them potential candidates for neurological research and drug development (Hughes & Prager, 1997).
Chemosensors Development
Sulfonamide-based compounds, like this compound, have been developed as chemosensors. They show high selectivity and responsiveness to specific ions, which is crucial in environmental monitoring and diagnostic applications (Hu et al., 2015).
Mechanism of Action
Target of Action
3-Cyanopropane-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency of this vital nutrient in the bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a precursor for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in DNA synthesis, which in turn inhibits the growth and multiplication of bacteria .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and multiplication due to the disruption of folic acid synthesis . This results in the effective treatment of bacterial infections. It’s important to note that the use of sulfonamides can lead to various side effects, including allergic reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the aquatic environment can lead to the development of drug resistance, posing serious threats to ecosystems and human health . Furthermore, appropriate environmental conditions can favor the spread of sulfonamide resistance genes .
Safety and Hazards
Future Directions
While specific future directions for 3-Cyanopropane-1-sulfonamide were not found, sulfonamides in general have a wide range of applications in medicinal chemistry . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . Therefore, future research may focus on exploring new therapeutic applications of this compound and other sulfonamides.
Biochemical Analysis
Biochemical Properties
3-Cyanopropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
They can inhibit bacterial growth, making them effective antibacterial agents .
Molecular Mechanism
Sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .
Dosage Effects in Animal Models
Sulfonamides are commonly used in veterinary medicine, and their dosage is carefully calibrated to control systemic infections due to susceptible bacteria .
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, a crucial metabolite for many organisms .
Transport and Distribution
Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .
Subcellular Localization
Given its molecular properties, it is likely to be found in various compartments within the cell where it can interact with its target enzymes .
properties
IUPAC Name |
3-cyanopropane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c5-3-1-2-4-9(6,7)8/h1-2,4H2,(H2,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLBVVXKOWNAMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
812691-80-8 |
Source


|
| Record name | 3-cyanopropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

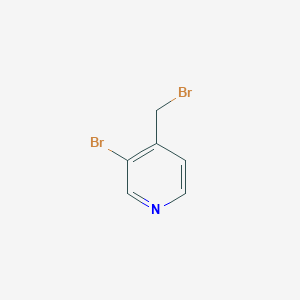
![1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2413464.png)
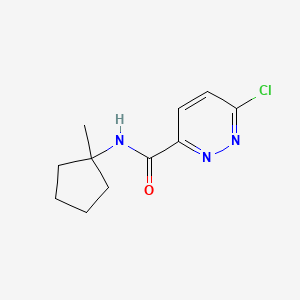
![N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2413466.png)
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/no-structure.png)
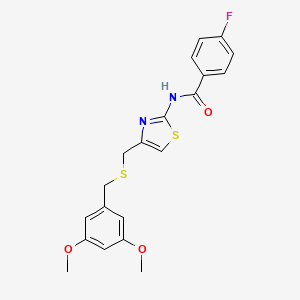
![(4Z)-N-(3,4-dimethoxyphenyl)-4-[(3-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2413471.png)
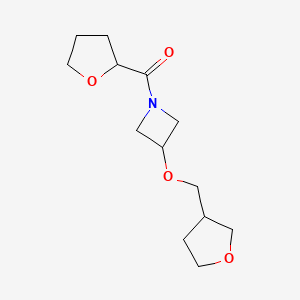
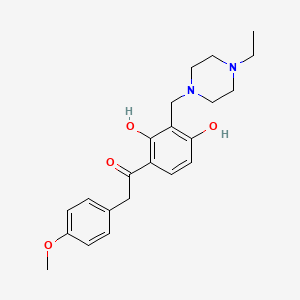

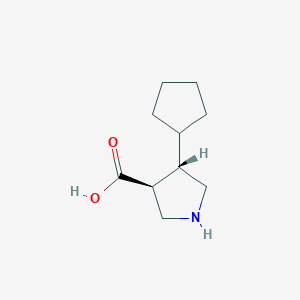
![3-Phenethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413477.png)
![3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine](/img/structure/B2413481.png)
